(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
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Overview
Description
PMID27724045-Compound-17 is a synthetic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit specific enzymes and disrupt viral replication, making it a promising candidate for antiviral therapies .
Preparation Methods
The synthesis of PMID27724045-Compound-17 involves multiple steps, starting with the preparation of precursor materials. The core structure of the compound is derived from a non-selective kinase inhibitor. The synthetic route typically includes the following steps:
Preparation of Precursor Materials: The initial step involves the synthesis of the core structure from a non-selective kinase inhibitor.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PMID27724045-Compound-17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID27724045-Compound-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential antiviral agent, particularly against β-coronaviruses.
Industry: Potential applications in the development of antiviral drugs and therapeutic agents
Mechanism of Action
The mechanism of action of PMID27724045-Compound-17 involves the inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the entry and replication of β-coronaviruses by interfering with the viral lifecycle. The compound’s core structure, derived from a non-selective kinase inhibitor, allows it to selectively target PIKfyve and exert its antiviral effects .
Comparison with Similar Compounds
PMID27724045-Compound-17 can be compared with other similar compounds, such as:
AMG28: A non-selective kinase inhibitor from which the core structure of PMID27724045-Compound-17 is derived.
Alectinib-based PROTAC Degrader: Another compound that targets specific kinases for degradation via the ubiquitously expressed E3 ligase receptor cereblon.
The uniqueness of PMID27724045-Compound-17 lies in its selective inhibition of PIKfyve and its demonstrated ability to disrupt viral replication, making it a promising candidate for antiviral therapies .
Properties
Molecular Formula |
C19H16ClF3N6O |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
(6S)-7-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C19H16ClF3N6O/c1-2-12-10-29-16(14-8-24-6-7-25-14)26-27-17(29)18(30)28(12)9-11-4-3-5-13(15(11)20)19(21,22)23/h3-8,12H,2,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
XOUUTQMOXWSZSL-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H]1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4 |
Canonical SMILES |
CCC1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4 |
Origin of Product |
United States |
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